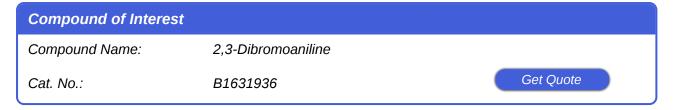




# physical and chemical properties of 2,3-Dibromoaniline

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An In-depth Technical Guide to the Core Physical and Chemical Properties of **2,3- Dibromoaniline** 

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-dibromoaniline**, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

## **Physicochemical Properties**

**2,3-Dibromoaniline** is a halogenated aromatic amine with the chemical formula C<sub>6</sub>H<sub>5</sub>Br<sub>2</sub>N.[1] It presents as a colorless crystalline solid with a distinct odor.[1] Its solubility in water is low; however, it is soluble in a majority of organic solvents.[1] As a weakly basic compound, it can react with strong acids to form salts.[1]

Table 1: Physical and Chemical Properties of 2,3-Dibromoaniline



Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N	[1]
Molecular Weight	250.92 g/mol	[2]
Melting Point	77-79 °C	[1]
Boiling Point	340 °C	[1]
Appearance	Colorless crystalline solid	[1]
Solubility	Low in water, soluble in most organic solvents	[1]
CAS Number	608-22-0	[3]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,3-dibromoaniline**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 2,3-Dibromoaniline



Technique	Data
¹H NMR	Predicted shifts will show distinct signals for the aromatic protons, influenced by the positions of the bromine and amine substituents.
<sup>13</sup> C NMR	Predicted shifts will indicate the number of unique carbon environments in the molecule.
IR Spectroscopy	Characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and C-Br stretching will be observed.
Mass Spectrometry	The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms ( <sup>79</sup> Br and <sup>81</sup> Br in an approximate 1:1 ratio).

# Experimental Protocols Synthesis of 2,3-Dibromoaniline

The synthesis of **2,3-dibromoaniline** can be achieved through the bromination of aniline. A general method involves the reaction of aniline with bromine under controlled conditions.[1] To achieve regioselectivity and avoid over-bromination, a common strategy involves the protection of the highly activating amino group.

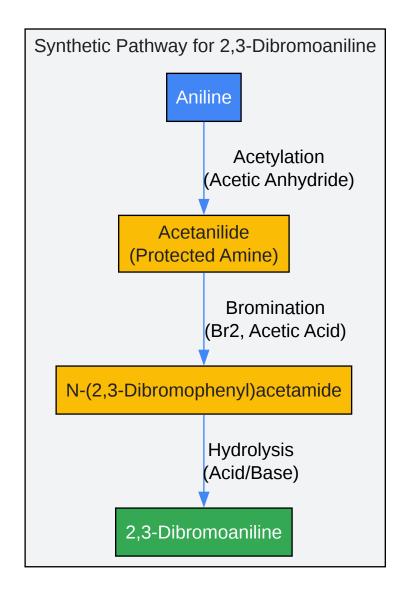
#### Methodology:

- Protection of the Amino Group (Acetylation):
  - Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
  - Slowly add acetic anhydride to the solution while stirring.
  - Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).



- Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-acetylated product (acetanilide).
- Collect the solid by vacuum filtration, wash with cold water, and dry.
- Regioselective Bromination:
  - Dissolve the acetanilide in a suitable solvent like glacial acetic acid.
  - Cool the solution in an ice bath.
  - Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.
  - After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
  - Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine,
     followed by dilution with water to precipitate the dibrominated product.
  - Collect the solid by filtration, wash thoroughly with water, and dry.
- Deprotection (Hydrolysis):
  - Place the N-(2,3-dibromophenyl)acetamide in a round-bottom flask.
  - Add a mixture of ethanol and concentrated hydrochloric acid.
  - Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
  - After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2,3-dibromoaniline.
  - Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.





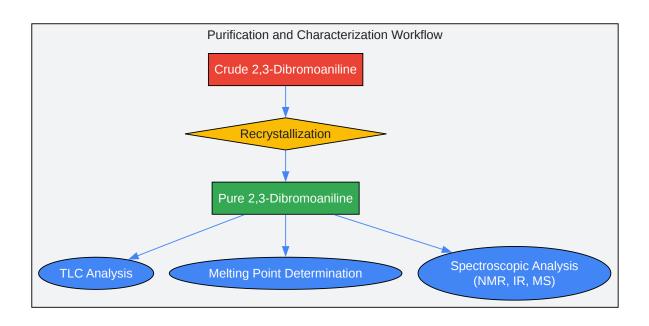
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Caption: A generalized synthetic pathway for **2,3-Dibromoaniline**.

### **Purification and Characterization Workflow**

The crude **2,3-dibromoaniline** obtained from synthesis requires purification, typically by recrystallization, followed by characterization to confirm its identity and purity.





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Caption: Workflow for purification and characterization of **2,3-Dibromoaniline**.

## **Spectroscopic Analysis Protocols**

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified 2,3-dibromoaniline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-resolution NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:



- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
- Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify characteristic absorption bands for the functional groups present.

#### Mass Spectrometry (MS):

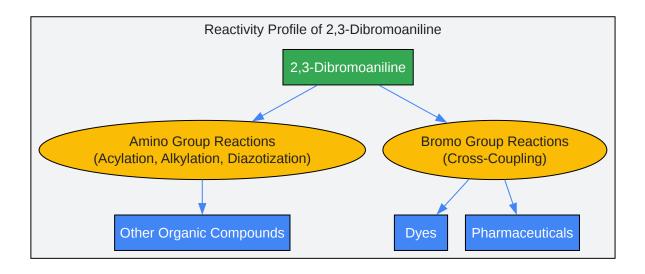
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight.
- Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for two bromine atoms. Analyze the fragmentation pattern to further support the structure.

## **Reactivity and Applications**

**2,3-Dibromoaniline** is a useful reactant in organic synthesis.[3] The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules in medicinal chemistry.

Due to its chemical structure, **2,3-dibromoaniline** serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] In the pharmaceutical field, it can be used to synthesize certain antibacterial and anti-tumor drugs.[1]





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Caption: Reactivity and applications of **2,3-Dibromoaniline**.

## **Safety Information**

**2,3-Dibromoaniline** has certain toxicity, and exposure to or inhalation of its dust, gases, or vapors may be harmful to health.[1] It is harmful if swallowed and toxic in contact with skin or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.

#### **Precautionary Measures:**

- Work in a well-ventilated area or under a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4]
- Avoid contact with skin, eyes, and mouth.[1]
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry and cool place.[4]



In case of accidental contact or inhalation, immediately flush the affected area with plenty of water and seek medical attention.[1][4]

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